molecular formula C9H10BrNOS B14063508 1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one

1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one

Cat. No.: B14063508
M. Wt: 260.15 g/mol
InChI Key: GQNKAKLOVMRXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one typically involves the reaction of 3-amino-5-mercaptobenzene with 1-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromopropanone moiety can also participate in alkylation reactions, further modifying biological molecules and affecting their function .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-mercapto-1,2,4-triazole: Known for its corrosion inhibition properties.

    1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one: Similar structure but with a different bromine position.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(3-amino-5-sulfanylphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H10BrNOS/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,11H2,1H3

InChI Key

GQNKAKLOVMRXLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)S)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.